6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

描述

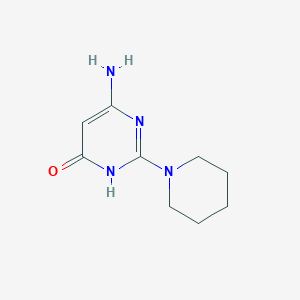

6-Amino-2-piperidin-1-ylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a piperidine substituent at the 2-position and an amino group at the 6-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

属性

IUPAC Name |

4-amino-2-piperidin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-7-6-8(14)12-9(11-7)13-4-2-1-3-5-13/h6H,1-5H2,(H3,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCZKCABKZZONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine or its derivatives under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions where a halogenated pyrimidine intermediate reacts with piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

生物活性

6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to the pyrimidine class and features a piperidine moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related pyrimidine derivatives, suggesting that modifications in their structure can enhance activity against various pathogens. For instance, derivatives with electron-donating groups at specific positions have shown increased antimicrobial efficacy against gram-positive and gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Structure | Activity (MIC) | Target Organisms |

|---|---|---|---|

| 6a | Structure | 10 µg/mL | Staphylococcus aureus, Escherichia coli |

| 6b | Structure | 20 µg/mL | Candida albicans |

| 5a | Structure | 15 µg/mL | Bacillus cereus |

The data indicates that compound 6a, which contains a methoxy group, exhibits superior antimicrobial activity compared to its fluorinated counterpart (6b), likely due to enhanced electron donation facilitating better interaction with microbial targets .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that pyrimidine derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as PI3K pathway inhibition.

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.058 |

| Compound B | A549 | 0.035 |

| Compound C | MDA-MB-231 | 0.021 |

Notably, compounds with hydroxyl substitutions showed improved antiproliferative activities, indicating that structural modifications can significantly impact their effectiveness against cancer cells .

Enzyme Inhibition

Another area of interest is the enzyme inhibition profile of this compound. It has been found to act as an inhibitor of IRAK4, a kinase involved in inflammatory responses.

Table 3: IRAK4 Inhibition Potency

| Compound | Binding Mode | Potency (IC50) |

|---|---|---|

| Pyrimidinone 1 | New Binding Mode | 15 µM |

| Pyrimidinone 2 | Traditional Binding Mode | 60 µM |

The shift in binding mode observed in some derivatives suggests that structural variations can lead to significant changes in their interaction with target enzymes, enhancing their potential therapeutic applications .

Case Studies

Several case studies have been documented regarding the efficacy of pyrimidine derivatives in clinical settings. For instance, a study on a related compound demonstrated significant reduction in tumor size in murine models when administered at specific dosages.

Case Study: Efficacy in Tumor Reduction

- Study Design : Administration of compound X in mice with induced tumors.

- Results : Tumor size reduced by approximately 70% after four weeks of treatment.

- : Indicates potential for clinical application in cancer therapy.

科学研究应用

Medicinal Chemistry

The compound serves as a scaffold for drug development, particularly in targeting enzymes and receptors in the central nervous system. Its structural properties allow for modifications that can enhance pharmacological activity.

Case Study : A study demonstrated that derivatives of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one exhibited significant inhibitory effects on specific enzymes linked to neurodegenerative disorders, suggesting potential therapeutic applications in treating conditions such as Alzheimer's disease .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can facilitate the formation of various derivatives through nucleophilic substitution and other chemical reactions.

Data Table : Synthetic Routes for Derivatives

| Compound Name | Reaction Type | Yield (%) |

|---|---|---|

| 6-Amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one | Nucleophilic substitution | 63 |

| 6-Amino-2-(morpholin-1-yl)pyrimidin-4(3H)-one | Condensation | 75 |

Biological Studies

Research has shown that this compound can influence cellular processes, making it a candidate for studies related to cell signaling and metabolic pathways.

Case Study : In vitro studies indicated that this compound modulates pathways involved in apoptosis and cell proliferation, highlighting its potential role in cancer research .

Industrial Applications

The compound's unique properties may also find applications in materials science and catalysis. Its ability to act as a catalyst in certain reactions can lead to the development of new materials with specific functionalities.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in Pyrimidinone Derivatives

The biological and physicochemical properties of pyrimidinones are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Structural and Electronic Effects

- Piperidine vs. Piperazine ( vs. 12):

Piperazine introduces a second nitrogen, increasing basicity and hydrogen bonding capacity compared to piperidine. This may enhance interactions with acidic residues in biological targets . - Thioether vs. Piperidine ( vs.

- Methyl vs. Piperidine ( vs. 12): The methyl group in 2-amino-6-methylpyrimidin-4(1H)-one simplifies synthesis but lacks the steric bulk and hydrogen bonding capability of piperidine, likely reducing target affinity .

Reactivity and Stability

- Amino Group Reactivity (): Nitration and nitrosation studies on 6-hydroxy-2-methylpyrimidin-4(3H)-one suggest that the amino group in the target compound may undergo similar reactions, though the piperidine substituent could stabilize the core structure against electrophilic attack .

Pharmacological Potential

- Pyrido[1,2-a]pyrimidin-4-one Derivatives (): Complex fused-ring analogs demonstrate the importance of substituents in dictating selectivity. The simpler structure of this compound may offer advantages in synthetic accessibility .

常见问题

Q. What are the established synthetic routes for 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation. For example:

- Step 1: React a pyrimidinone core (e.g., 6-amino-4(3H)-pyrimidinone) with piperidine under acidic conditions to introduce the piperidin-1-yl group at the C2 position.

- Step 2: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structures via H/C NMR and FT-IR. Key spectral markers include NH stretching (~3400 cm) and carbonyl absorption (~1650 cm) .

- Validation: Compare melting points and spectroscopic data with literature values to avoid side products like nitro derivatives (common in nitration side reactions) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H NMR distinguishes NH protons (δ 6.5–7.0 ppm, broad singlet) and piperidinyl protons (δ 1.4–2.8 ppm, multiplet). C NMR confirms the carbonyl at ~160 ppm .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] (calculated for CHNO: 195.1245) .

Q. How does the compound’s structure influence its reactivity in medicinal chemistry applications?

Methodological Answer:

- The piperidinyl group enhances solubility and bioavailability via hydrogen bonding, while the pyrimidinone core acts as a hydrogen-bond acceptor, enabling interactions with biological targets (e.g., kinases).

- Experimental Design: Perform structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing piperidine with morpholine) and testing inhibitory activity against target enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer:

- Parameter Screening: Use a Design of Experiments (DoE) approach to test variables: temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst (e.g., p-toluenesulfonic acid). Monitor via TLC.

- Case Study: Nitration of analogous pyrimidinones showed optimal yields at 72–82% sulfuric acid concentration, minimizing nitroso byproducts .

- AI Integration: Apply machine learning (e.g., COMSOL Multiphysics) to model reaction kinetics and predict optimal conditions .

Q. What computational methods validate structural hypotheses when crystallographic data is unavailable?

Methodological Answer:

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Systematic Replication: Standardize assay protocols (e.g., consistent cell lines, ATP concentrations in kinase assays).

- Data Triangulation: Cross-reference IC values with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

- Meta-Analysis: Use statistical tools (e.g., R or Python) to identify confounding variables (e.g., solvent DMSO >1% causing false positives) .

Q. What strategies assess the compound’s potential as a therapeutic agent?

Methodological Answer:

- In Vitro Screening: Test cytotoxicity (MTT assay), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 cell model).

- In Vivo Validation: Use rodent models to evaluate pharmacokinetics (half-life, AUC) and dose-response relationships. For CNS targets, measure blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。